1-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
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Description
1-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H26ClN5O3S and its molecular weight is 463.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Novel compounds have been synthesized, like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing promise as anti-inflammatory and analgesic agents. The compounds demonstrated significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molluscicidal Properties
- Thiazolopyrimidines, including derivatives of the compound, have been studied for their effectiveness against snails that are intermediate hosts for schistosomiasis, demonstrating potential applications in controlling this parasitic disease (El-bayouki & Basyouni, 1988).
Antimicrobial Applications
- Synthesized derivatives, such as pyrimidinones and oxazinones, fused with thiophene rings, have shown notable antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Potential Use in Parkinson's Disease Imaging
- A particular derivative, HG-10-102-01, has been synthesized and proposed as a potential PET imaging agent for studying LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Anticancer and Anti-Inflammatory Agents
- Thienopyrimidine derivatives, synthesized from the compound, have shown significant antimicrobial and anti-inflammatory properties, indicating potential for development as therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Properties
IUPAC Name |
1-[6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3S/c1-3-23-21(29)14-6-8-27(9-7-14)18-11-20(25-13-24-18)31-12-19(28)26-16-10-15(22)4-5-17(16)30-2/h4-5,10-11,13-14H,3,6-9,12H2,1-2H3,(H,23,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMCVRZOSLBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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